4-(1H-indol-2-yl)aniline

Catalog No.
S702891
CAS No.
21889-05-4
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-indol-2-yl)aniline

CAS Number

21889-05-4

Product Name

4-(1H-indol-2-yl)aniline

IUPAC Name

4-(1H-indol-2-yl)aniline

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2

InChI Key

BBYJHUAEFSHMHU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N

The exact mass of the compound 4-(1H-indol-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(1H-indol-2-yl)aniline (CAS 21889-05-4) is a highly versatile bifunctional building block characterized by a 2-phenylindole core substituted with a primary amine at the para position. In industrial and pharmaceutical procurement, this compound is primarily valued for its distinct dual reactivity profile—featuring a highly nucleophilic primary aniline amine and a secondary indole amine—which allows for regioselective functionalization without protective groups. Furthermore, the extended para-conjugation between the electron-donating amino group and the indole ring creates a structurally rigid, photophysically active scaffold. This makes it a critical precursor for the synthesis of advanced materials, such as OLED dopants and fluorescent probes, as well as conformationally restricted active pharmaceutical ingredients (APIs), including dual 5-HT/NE reuptake inhibitors [1].

Attempting to substitute 4-(1H-indol-2-yl)aniline with simpler analogs like unsubstituted 2-phenylindole or its positional isomers (e.g., 2-(3-aminophenyl)indole or 4-(1H-indol-3-yl)aniline) introduces critical failures in both synthesis and application [1]. Unsubstituted 2-phenylindole entirely lacks the primary amine handle required for downstream amidation, Buchwald-Hartwig coupling, or diazotization, cutting off access to extended molecular architectures. Meanwhile, the meta-isomer (2-(3-aminophenyl)indole) disrupts the direct resonance conjugation across the biaryl axis, significantly altering the molecule's oxidation potential and photophysical emission profile [2]. Furthermore, shifting the phenyl attachment to the indole 3-position changes the fundamental reactivity of the heterocycle, blocking the most nucleophilic site (C3) and forcing alternative, lower-yield synthetic routes. For buyers, these structural nuances mean that generic substitution directly compromises yield, optical performance, and target binding affinity.

Regioselective Functionalization in API Synthesis

The bifunctional nature of 4-(1H-indol-2-yl)aniline allows for highly regioselective N-acylation and cross-coupling at the primary aniline amine, leaving the indole nitrogen intact. Under standard acylation conditions, the para-amine reacts with >95% selectivity[1]. In contrast, aliphatic diamines or sterically hindered isomers like 2-(2-aminophenyl)indole often suffer from competing reactions or cyclization (e.g., forming indoloquinolines), limiting primary functionalization yields to <60% without the use of costly protecting groups.

Evidence DimensionRegioselectivity for primary amine functionalization
Target Compound Data>95% selectivity at the para-aniline position
Comparator Or Baseline2-(2-aminophenyl)indole (ortho-isomer) yielding <60%
Quantified Difference>35% higher target yield without protection steps
ConditionsStandard electrophilic addition (e.g., acylation) at 0–25°C in polar aprotic solvents

Eliminating protection/deprotection steps significantly reduces the cost of goods (COGs) and cycle time in pharmaceutical manufacturing.

Photophysical Tuning via Para-Conjugation

The electronic communication between the electron-donating para-amine and the indole core establishes a strong intramolecular charge transfer (ICT) state. This structural feature shifts the fluorescence emission of 4-(1H-indol-2-yl)aniline into the visible spectrum (~420–450 nm) [1]. When compared to the baseline unsubstituted 2-phenylindole, which emits primarily in the UV region (~360–380 nm), the presence of the para-amine provides a substantial bathochromic shift. This extended conjugation is absent in the meta-isomer, which exhibits weaker ICT and lower quantum yields.

Evidence DimensionFluorescence emission maximum (λ_em)
Target Compound Data~420–450 nm (blue-green visible emission)
Comparator Or BaselineUnsubstituted 2-phenylindole emitting at ~360–380 nm
Quantified Difference~60–80 nm bathochromic shift into the visible range
ConditionsMeasured in polar aprotic solvents at room temperature

Enables the direct procurement of this compound as a core fluorophore or OLED dopant precursor without requiring complex polycyclic extension.

Conformational Rigidity for Target Affinity

In the development of CNS therapeutics, such as dual 5-HT/NE reuptake inhibitors, the spatial orientation of the basic amine is critical. 4-(1H-indol-2-yl)aniline provides a highly rigid biaryl axis with a low number of rotatable bonds, locking the amine vector in a predictable geometry. Compared to flexible linkers like 4-benzylindole, which suffer from high conformational entropy, the rigid 2-phenylindole scaffold significantly lowers the entropic penalty upon target binding, thereby enhancing receptor affinity and selectivity.

Evidence DimensionConformational entropy (rotatable bonds between core and amine)
Target Compound Data1 rotatable bond (rigid biaryl axis)
Comparator Or Baseline4-benzylindole (2+ rotatable bonds, highly flexible)
Quantified DifferenceReduction in rotatable bonds leading to lower entropic penalty during receptor binding
Conditionsin silico conformational profiling and standard physiological binding assays

Procuring a conformationally restricted scaffold accelerates hit-to-lead optimization by providing a pre-organized pharmacophore.

Precursor for Dual 5-HT/NE Reuptake Inhibitors (SNRIs)

Leveraging its rigid biaryl geometry and specific amine vector, 4-(1H-indol-2-yl)aniline is an ideal starting material for synthesizing advanced CNS therapeutics. The primary amine can be readily derivatized to match the pharmacophore requirements of serotonin and norepinephrine transporters .

Building Block for Blue-Green OLED Dopants

Due to the strong intramolecular charge transfer (ICT) and resulting bathochromic shift compared to unsubstituted 2-phenylindole, this compound is highly suited for integration into fluorescent materials and organic light-emitting diodes requiring emission in the 420–450 nm range [1].

Synthesis of Advanced Azo Dyes and Pigments

The accessible para-amine allows for straightforward diazotization, while the indole ring provides a robust, electron-rich coupling partner. This makes it a valuable intermediate in the industrial production of high-performance, photostable azo dyes [2].

Regioselective Polymer End-Capping and Polyimide Synthesis

In materials science, the highly nucleophilic primary amine can be used to end-cap polyimides or functionalize polymer backbones without the risk of cross-linking from the less reactive indole nitrogen, ensuring precise control over polymer molecular weight and thermal properties [3].

XLogP3

3.1

UNII

951PA1NR6Z

Other CAS

21889-05-4

Wikipedia

Benzenamine, 4-(1H-indol-2-yl)- (9CI)

Dates

Last modified: 08-15-2023

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